

# An In-depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-3-iodo-5-methylpyridine

Cat. No.: B1460942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

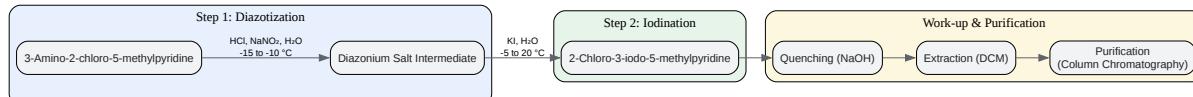
## Foreword

As a key heterocyclic building block, **2-chloro-3-iodo-5-methylpyridine** presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules. This guide, intended for researchers and professionals in the fields of medicinal chemistry, agrochemical synthesis, and materials science, provides a comprehensive overview of this compound. We will delve into its chemical characteristics, synthesis, and reactivity, supported by established protocols and safety considerations. Our focus is to deliver not just procedural steps, but also the underlying chemical principles to empower innovative applications.

## Compound Profile and Physicochemical Properties

**2-Chloro-3-iodo-5-methylpyridine**, with the CAS number 59782-91-1, is a halogenated pyridine derivative.<sup>[1]</sup> Its structure, featuring a pyridine ring substituted with chloro, iodo, and methyl groups at positions 2, 3, and 5 respectively, offers multiple avenues for chemical modification. The presence of two different halogen atoms allows for selective reactivity, a feature highly sought after in synthetic organic chemistry.

A summary of its key physicochemical properties is presented below:


| Property          | Value                                             | Source                                  |
|-------------------|---------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> ClIIN               | <a href="#">[2]</a>                     |
| Molecular Weight  | 253.47 g/mol                                      | <a href="#">[2]</a>                     |
| Appearance        | Off-white to tan or pale yellow crystalline solid | <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point     | 61-63 °C                                          | <a href="#">[1]</a>                     |
| Boiling Point     | 284.1 ± 35.0 °C at 760 mmHg<br>(Predicted)        | <a href="#">[1]</a> <a href="#">[3]</a> |
| Purity            | ≥ 98% (GC)                                        | <a href="#">[1]</a>                     |
| InChI Key         | RBZFLTOFXAWOOQ-<br>UHFFFAOYSA-N                   | <a href="#">[1]</a>                     |
| SMILES            | Cc1cnc(Cl)c(I)c1                                  |                                         |

These properties are crucial for its handling, storage, and application in various chemical reactions. For instance, its solid form at room temperature simplifies weighing and dispensing, while its melting point is a key parameter for characterization and purity assessment.

## Synthesis of 2-Chloro-3-iodo-5-methylpyridine

The primary and well-established route for the synthesis of **2-chloro-3-iodo-5-methylpyridine** involves a Sandmeyer-type reaction starting from 3-amino-2-chloro-5-methylpyridine.[\[4\]](#) This multi-step process is a cornerstone of aromatic chemistry, allowing for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Chloro-3-iodo-5-methylpyridine**.

## Detailed Experimental Protocol

The following protocol is a synthesized representation of established laboratory procedures.[\[4\]](#)

### Materials:

- 3-Amino-2-chloro-5-methylpyridine
- Concentrated Hydrochloric Acid (37%)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Potassium Iodide (KI)
- Dichloromethane (DCM)
- 10 N Sodium Hydroxide (NaOH)
- Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel for column chromatography
- Ethyl acetate/Cyclohexane solvent system

### Procedure:

- **Diazotization:**
  - To a solution of 3-amino-2-chloro-5-methylpyridine in concentrated aqueous hydrochloric acid, add a solution of sodium nitrite in water dropwise at -15 °C.
  - It is critical to maintain the temperature below -10 °C during the addition to ensure the stability of the diazonium salt.
  - Stir the reaction mixture at -10 °C for 15 minutes.
- **Iodination:**
  - To the freshly prepared diazonium salt solution, add a solution of potassium iodide in water dropwise, ensuring the temperature does not exceed -5 °C.
  - After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
- **Work-up and Purification:**
  - Quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11.
  - Extract the product with dichloromethane (3 x 30 mL).
  - Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using an ethyl acetate/cyclohexane (2/8, v/v) eluent system to yield **2-chloro-3-iodo-5-methylpyridine** as a yellow solid.[4]

#### Causality in Experimental Choices:

- **Low-Temperature Diazotization:** The diazonium salt is highly reactive and unstable at higher temperatures. Performing the reaction at -15 to -10 °C is essential to prevent its decomposition, which would lead to undesired side products and a lower yield.

- Controlled Addition of Reagents: The dropwise addition of both sodium nitrite and potassium iodide solutions helps to control the reaction exotherm and maintain the desired temperature range.
- Alkaline Quenching: The addition of sodium hydroxide neutralizes the acidic reaction mixture and facilitates the precipitation or extraction of the organic product.
- Column Chromatography: This purification step is crucial to remove any unreacted starting materials, by-products from the Sandmeyer reaction, and other impurities, ensuring a high purity of the final product.

## Applications in Research and Development

The unique structural features of **2-chloro-3-iodo-5-methylpyridine** make it a versatile building block in several areas of chemical science.

- Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its utility has been demonstrated in the development of anti-cancer and anti-inflammatory drugs.[2][5] The pyridine core is a common scaffold in medicinal chemistry, and the chloro and iodo substituents provide handles for further functionalization through cross-coupling reactions to build more complex and biologically active molecules.[2]
- Agrochemicals: **2-Chloro-3-iodo-5-methylpyridine** is employed in the formulation of pesticides and herbicides.[2][5] Its structure can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds, contributing to crop protection and improved agricultural yields.[2]
- Material Science: The compound is also explored for its potential in creating novel materials, particularly in the development of conductive polymers and organic electronics.[2][5] The halogenated pyridine ring can be a component of monomers that are subsequently polymerized to form materials with specific electronic or optical properties.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-chloro-3-iodo-5-methylpyridine**.

**Hazard Identification:**

- Signal Word: Warning[1][3]
- Hazard Statements:
  - H302: Harmful if swallowed.[1]
  - H319: Causes serious eye irritation.[1]
- Pictograms: GHS07 (Harmful)[1]

**Recommended Handling Procedures:**

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
- Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]
- Storage: Store in a cool, dry place, protected from light.[1] A refrigerator (2 to 8 °C) under an inert atmosphere is recommended for long-term storage.[3]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

**First Aid Measures:**

- If Swallowed: Rinse mouth and seek medical attention.[9]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
- In Case of Skin Contact: Wash with plenty of soap and water.[9]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[6][7][8][9]

## Conclusion

**2-Chloro-3-iodo-5-methylpyridine** is a valuable and versatile chemical intermediate with significant potential in pharmaceutical, agrochemical, and material science applications. Its synthesis via the Sandmeyer reaction is a well-understood and scalable process. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development. This guide provides a foundational understanding to aid scientists in leveraging the unique chemical attributes of this compound for their specific applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Chloro-3-iodo-5-methylpyridine | 59782-91-1 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-3-iodo-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1460942#2-chloro-3-iodo-5-methylpyridine-iupac-name>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)